molecular formula C27H24N4O5 B2575563 6-(2-(4-ethoxyphenyl)-2-oxoethyl)-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1185104-27-1

6-(2-(4-ethoxyphenyl)-2-oxoethyl)-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No. B2575563
CAS RN: 1185104-27-1
M. Wt: 484.512
InChI Key: ZFFOXXMCHLYXAY-UHFFFAOYSA-N
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Description

6-(2-(4-ethoxyphenyl)-2-oxoethyl)-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.512. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A variety of triazoloquinazoline compounds, including derivatives similar to the specified compound, have been synthesized and characterized. These compounds have been evaluated for their biological activities, such as tubulin polymerization inhibition, suggesting potential as anticancer agents due to their ability to disrupt vascular structures in tumors (Driowya et al., 2016).

Antimicrobial Applications

Some derivatives have shown promising antimicrobial activities. For instance, novel pyrido and thiazolo triazoloquinazolines have been synthesized and demonstrated significant antimicrobial properties, indicating their potential as therapeutic agents against bacterial infections (El‐Kazak & Ibrahim, 2013).

Anticonvulsant Activity

Derivatives of the compound have been synthesized and evaluated for their anticonvulsant activity. Some derivatives showed promising results in preclinical models, suggesting their potential for development into new antiepileptic medications (Zhang et al., 2015).

H1-antihistaminic Agents

Research has also explored the potential of triazoloquinazoline derivatives as H1-antihistaminic agents. These compounds have been tested in vivo for their ability to protect against histamine-induced bronchospasm in animal models, with some derivatives showing comparable or superior activity to existing antihistamines, but with less sedation, indicating potential as new H1-antihistaminic drugs (Alagarsamy et al., 2009).

Antioxidant Properties

The compound's derivatives have been evaluated for their antioxidant properties, with some showing significant activity. This suggests potential applications in preventing oxidative stress-related diseases (Mravljak et al., 2021).

properties

IUPAC Name

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O5/c1-4-36-19-12-10-17(11-13-19)22(32)16-30-21-15-24(35-3)23(34-2)14-20(21)26-28-25(29-31(26)27(30)33)18-8-6-5-7-9-18/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFOXXMCHLYXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CN2C3=CC(=C(C=C3C4=NC(=NN4C2=O)C5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-(4-ethoxyphenyl)-2-oxoethyl)-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

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